molecular formula C11H18BNO4S B595739 (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid CAS No. 183000-60-4

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid

Cat. No. B595739
M. Wt: 271.138
InChI Key: AWBYIPZEQVPQBT-UHFFFAOYSA-N
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Description

2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid (MBSBA) is an organoboron compound that is used in a variety of scientific research applications. It is a derivative of boric acid and has a wide range of applications in the fields of synthetic chemistry, biochemistry, and medicinal chemistry. MBSBA has been studied for its ability to act as a catalyst in various reactions, as well as its ability to modulate the activity of enzymes and other proteins.

Scientific Research Applications

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines :

    • Application Summary : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
    • Methods of Application : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Results or Outcomes : The review covers literature from 2010–2020 and provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .
  • Synthesis and characterisation of thermo-sensitive terpolymer hydrogels for drug delivery applications :

    • Application Summary : Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised .
    • Methods of Application : 1-hydroxy-cyclohexylphenylketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propanone (Irgacure 2959) were used as light-sensitive initiators to initiate the reactions .
    • Results or Outcomes : The hydrogels were thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased. Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content .
  • Molecular Engineering of Polymeric Carbon Nitride :

    • Application Summary : Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer that is attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications .
    • Methods of Application : The molecular structure of CN can be designed and constructed in various ways, such as by doping and copolymerization, engineering of the polymerization degree, coordination interaction, covalent and noncovalent functionalization, and modulation of intralayer hydrogen bonding .
    • Results or Outcomes : Beyond photocatalysis, the emerging applications of CN are also briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .
  • Multiplexer in Electrical Engineering :

    • Application Summary : A multiplexer is a combinational logic circuit designed to switch one of several input lines to a single common output line by the application of a control logic .
    • Methods of Application : The input has a maximum of 2^N data inputs (where N = selection or control lines) and single output line .
    • Results or Outcomes : This technology is widely used in digital and analog applications, such as data routing and signal selection .
  • Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis :

    • Application Summary : This mini-review presents the recent applications of Tert-Butyl Nitrite (TBN) in organic synthesis. Due to its unique structural feature and wide application, TBN holds a prominent and great potential in organic synthesis .
    • Methods of Application : The applications of TBN in areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as a source of oxygen and nitrogen are described .
    • Results or Outcomes : The mechanisms of these transformations are briefly described in this mini-review .
  • Recently Applications of tert-butyl Nitrite in Organic Synthesis :

    • Application Summary : This mini-review describes the recent applications of tert–butyl nitrite (TBN) in organic synthesis. Due to its unique structural feature and wide application, TBN holds a prominent and great potential in organic synthesis .
    • Methods of Application : The applications of TBN is too wide and developments have been too fast. Part-I of the present mini-review has surveyed the studies carried out to date in three areas viz. aerobic oxidation, annulation, and diazotization .
    • Results or Outcomes : TBN has been utilized in other organic transformations, such as nitrogenation, nitrification, nitrosylation, multifunctionalization, nitrodecarbocyclization, nitro-aminoxylation and etc .

properties

IUPAC Name

[2-(tert-butylsulfamoyl)-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-8-5-6-10(9(7-8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBYIPZEQVPQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)S(=O)(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716585
Record name [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid

CAS RN

183000-60-4
Record name [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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